
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H19Br2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromoalkenes. One common method involves the reaction of 4-(2,2-dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of paraformaldehyde .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dibromoalkene moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives, while oxidation and reduction can yield different functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Beta-lactamase Inhibition
One of the prominent applications of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is its role as an intermediate in the synthesis of beta-lactamase inhibitors. These inhibitors are crucial in combating antibiotic resistance by inhibiting enzymes that bacteria produce to resist beta-lactam antibiotics. The compound serves as a precursor in synthesizing complex structures that exhibit potent antibacterial activity when combined with beta-lactam antibiotics .
Case Study: Synthesis of Beta-lactamase Inhibitors
In a study focusing on the synthesis of (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, this compound was utilized as a key intermediate. The synthesis involved multiple steps where the dibromovinyl group facilitated further functionalization leading to the final product, which demonstrated significant efficacy against resistant bacterial strains .
Organic Synthesis
Chemical Reactions
this compound is employed in various organic reactions due to its reactivity. It can participate in nucleophilic substitutions and coupling reactions, making it a versatile building block in organic synthesis.
Data Table: Reactivity Overview
Material Science
Polymer Chemistry
The compound has potential applications in polymer chemistry as a functional monomer. Its unique structure can be integrated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Case Study: Functional Polymers
Research has shown that incorporating this compound into polymer matrices can enhance their resistance to environmental degradation. This application is particularly relevant for developing materials used in harsh chemical environments .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dibromoalkene moiety can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This can result in changes to the molecular structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is unique due to the presence of the dibromoalkene moiety, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. This makes it a valuable compound for various synthetic and research purposes.
Biological Activity
Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 369.097 g/mol
- CAS Number : 301221-79-4
- Structural Features : The compound features a piperidine ring substituted with a tert-butyl group and a dibromovinyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that similar piperidine derivatives can modulate pathways involved in inflammation and infection. For instance, studies on related compounds have demonstrated their ability to inhibit the NLRP3 inflammasome, which plays a critical role in inflammatory responses .
Antiviral Activity
Research has shown that piperidine derivatives exhibit antiviral properties, particularly against influenza viruses. A study highlighted that certain piperidine compounds could inhibit the hemagglutinin-mediated membrane fusion process of influenza A/H1N1 viruses . While specific data on this compound is limited, its structural similarity suggests potential antiviral efficacy.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Similar compounds have been evaluated for their ability to inhibit IL-1β release in macrophages, indicating a potential mechanism by which this compound could exert anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dibromovinyl group is hypothesized to enhance lipophilicity and improve membrane permeability, potentially increasing the compound's bioavailability and efficacy against target cells .
Study on Piperidine Derivatives
A recent study explored various piperidine derivatives' structure-activity relationships as inhibitors of key enzymes involved in bacterial metabolism. The findings suggested that modifications to the piperidine ring significantly affected the inhibitory potency against specific targets such as MenA in Mycobacterium tuberculosis . Although this compound was not directly tested, related compounds showed promising results that could guide future investigations.
In Vitro Studies
In vitro studies conducted on similar piperidine derivatives indicated that certain structural modifications led to enhanced activity against cancer cell lines. For instance, compounds with specific substituents demonstrated significant cytotoxic effects against breast cancer cell lines such as MDA-MB-231 . This suggests that this compound may also warrant investigation for potential anticancer properties.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate in laboratory settings?
- Methodological Answer: Based on analogous tert-butyl piperidine derivatives, researchers should adopt the following precautions:
- Respiratory protection: Use NIOSH-approved masks to avoid inhalation of fine particles .
- Hand/Eye protection: Wear nitrile gloves and chemical-resistant goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to mitigate exposure to toxic fumes during synthesis or handling .
- First aid: Immediate rinsing with water for skin/eye contact and medical consultation if irritation persists .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer: Synthesis typically involves multi-step processes:
Piperidine functionalization: Introduce the 2,2-dibromovinyl group via nucleophilic substitution or cross-coupling reactions (e.g., Heck reaction) under inert atmospheres .
Boc protection: React the intermediate with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–20°C .
Purification: Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer:
- GC-MS/EI: Confirm molecular weight via electron ionization (e.g., m/z 57, 83 fragments for piperidine derivatives) .
- FTIR-ATR: Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~500–600 cm⁻¹) stretches .
- HPLC-TOF: Validate purity ≥95% using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during the characterization of this compound?
- Methodological Answer: Contradictions in NMR or MS data may arise from:
- Tautomerism: Use variable-temperature NMR to detect equilibrium shifts in dibromovinyl groups .
- Impurities: Employ preparative HPLC to isolate minor components and reanalyze via high-resolution MS .
- Stereochemistry: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .
Q. What strategies are effective in mitigating decomposition of this compound under acidic or basic conditions?
- Methodological Answer:
- pH control: Use buffered conditions (pH 6–8) during reactions to prevent Boc-group cleavage .
- Low-temperature storage: Maintain the compound at –20°C under argon to reduce hydrolytic degradation .
- Stabilizers: Add 1–2% triethylamine to neutralize trace acids in solvents .
Q. How can computational modeling aid in predicting the reactivity of the dibromovinyl moiety in this compound?
- Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic addition sites (e.g., bromine substitution) .
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
Q. What experimental approaches are suitable for assessing the compound’s potential biological activity?
- Methodological Answer:
- In vitro assays: Screen against kinase or GPCR targets using fluorescence polarization or SPR binding studies .
- Metabolic stability: Incubate with liver microsomes and quantify degradation via LC-MS/MS .
- Toxicity profiling: Use zebrafish embryos (Danio rerio) to evaluate acute toxicity (LC₅₀) .
Q. Contradiction Analysis & Best Practices
Q. How should researchers address conflicting toxicity data for tert-butyl piperidine derivatives?
- Methodological Answer:
Default to precaution: Apply ALARA (As Low As Reasonably Achievable) principles for handling.
Empirical testing: Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .
Q. What are the best practices for waste disposal of this compound?
- Methodological Answer:
Properties
IUPAC Name |
tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNHUCDXSFFRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467087 | |
Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203664-61-3 | |
Record name | 1,1-Dimethylethyl 4-(2,2-dibromoethenyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=203664-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.